REACTION_SMILES
|
[Br:1][c:2]1[cH:3][c:4]2[c:5]([cH:23][cH:24]1)-[c:6]1[n:7]([cH:11][c:12](-[c:14]3[n:15][c:16]([CH3:22])[n:17][n:18]3[CH:19]([CH3:20])[CH3:21])[n:13]1)[CH2:8][CH2:9][O:10]2.[C:47](=[O:48])([O-:49])[O-:50].[CH2:54]([CH2:55][O:56][CH3:57])[O:58][CH3:59].[CH3:25][C:26]([C:27](=[O:28])[O:29][CH2:30][CH3:31])([CH3:32])[n:33]1[n:34][cH:35][c:36]([B:38]2[O:39][C:40]([CH3:41])([CH3:42])[C:43]([CH3:44])([CH3:45])[O:46]2)[cH:37]1.[Cs+:51].[Cs+:52].[OH2:53]>>[c:2]1(-[c:36]2[cH:35][n:34][n:33]([C:26]([CH3:25])([C:27](=[O:28])[O:29][CH2:30][CH3:31])[CH3:32])[cH:37]2)[cH:3][c:4]2[c:5]([cH:23][cH:24]1)-[c:6]1[n:7]([cH:11][c:12](-[c:14]3[n:15][c:16]([CH3:22])[n:17][n:18]3[CH:19]([CH3:20])[CH3:21])[n:13]1)[CH2:8][CH2:9][O:10]2
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
Cc1nc(-c2cn3c(n2)-c2ccc(Br)cc2OCC3)n(C(C)C)n1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O=C([O-])[O-]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
COCCOC
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CCOC(=O)C(C)(C)n1cc(B2OC(C)(C)C(C)(C)O2)cn1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[Cs+]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[Cs+]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Type
|
product
|
Smiles
|
CCOC(=O)C(C)(C)n1cc(-c2ccc3c(c2)OCCn2cc(-c4nc(C)nn4C(C)C)nc2-3)cn1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |